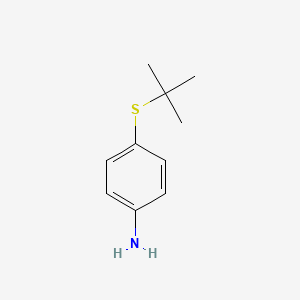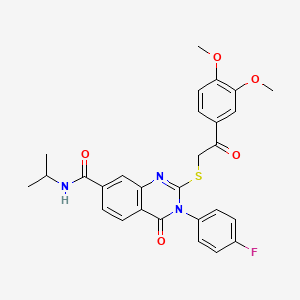
2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with various substituents including a fluorophenyl group, an isopropyl group, and a carboxamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings would likely give this compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Quinazoline Derivatives and Their Properties
Research has shown that quinazoline derivatives, like the specified compound, exhibit a range of significant properties. For example, studies have indicated that these compounds can undergo hydrolysis in various mediums, leading to the formation of different types of benzamides (Shemchuk et al., 2010). Furthermore, the structural versatility of quinazoline derivatives allows them to form a variety of new compounds with potential biological applications (Gromachevskaya et al., 2017).
Potential Biological Activities
The biological activities of various quinazoline derivatives have been extensively studied. For example, certain quinazolinone derivatives have shown promising antimicrobial and anticonvulsant activities, which highlights their potential therapeutic applications (Rajasekaran et al., 2013). Another study revealed that similar derivatives can act as anti-inflammatory and analgesic agents (Farag et al., 2012).
Structural and Molecular Analysis
Structural analysis of quinazoline derivatives is crucial for understanding their properties and potential applications. Studies involving X-ray diffraction and other spectral analysis methods have been conducted to determine the crystal and molecular structure of these compounds (Prabhuswamy et al., 2016). Such detailed structural insights are essential for tailoring these compounds for specific scientific and medicinal purposes.
Applications in Drug Discovery and Development
Quinazoline derivatives have shown potential as drug candidates due to their unique properties and biological activities. For instance, they have been investigated as sst2 agonists, which can be crucial in treating various tumors and neuroendocrine tumors (Zhao et al., 2020). Furthermore, their ability to inhibit major drug efflux transporters has been explored, which is significant in overcoming drug resistance in cancer treatment (Kawamura et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-16(2)30-26(34)18-5-11-21-22(13-18)31-28(32(27(21)35)20-9-7-19(29)8-10-20)38-15-23(33)17-6-12-24(36-3)25(14-17)37-4/h5-14,16H,15H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCCSNMWNRUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
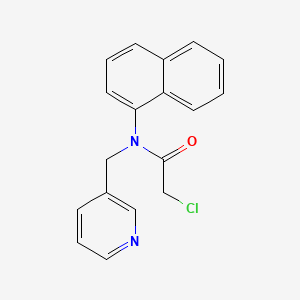
![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)


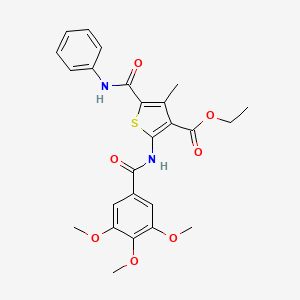
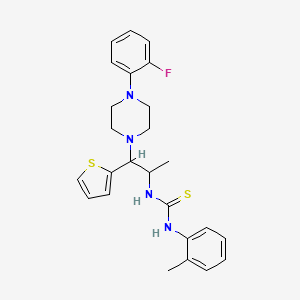
![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2434154.png)
![3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2434155.png)


